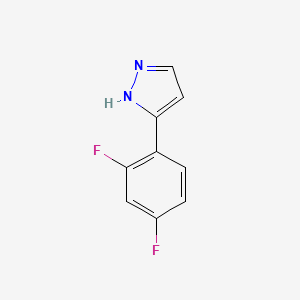

3-(2,4-difluorophenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,4-difluorophenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQADOWRGYCGUND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 3 2,4 Difluorophenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-(2,4-difluorophenyl)-1H-pyrazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy of this compound reveals characteristic signals for the protons on both the pyrazole (B372694) and the difluorophenyl rings. The pyrazole protons typically appear as distinct signals, with their chemical shifts and coupling patterns providing valuable information about their positions on the heterocyclic ring. The protons on the difluorophenyl ring exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms.

For example, in a related compound, 1,3,5-Tris(1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)benzene, the protons on the pyrazole ring (H3 and H4) show doublets with a coupling constant of ³J = 2 Hz. nih.gov The protons on the 2,4-difluorophenyl ring appear as multiplets in the aromatic region. nih.gov

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrazole H-3 | ~7.64 | d | ~2 |

| Pyrazole H-4 | ~6.20 | d | ~2 |

| Difluorophenyl H | Multiplets in the aromatic region |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization, the electronegativity of attached atoms, and resonance effects. The carbons of the pyrazole ring and the difluorophenyl ring appear at distinct chemical shifts. The carbons attached to fluorine atoms exhibit characteristic splitting due to C-F coupling.

In a similar structure, 1,3,5-Tris(1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)benzene, the carbon at position 4 of the pyrazole ring (C4) appears around 107.3 ppm. nih.gov The carbons of the difluorophenyl ring show complex splitting patterns due to one-bond (¹J C-F), two-bond (²J C-F), and three-bond (³J C-F) coupling with the fluorine atoms. nih.gov

| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|

| Pyrazole C-3 | ~141.4 | |

| Pyrazole C-4 | ~107.3 | |

| Pyrazole C-5 | ~143.4 | |

| Difluorophenyl C-F | ~156.7, ~162.6 | ¹J C-F = ~252-256, ³J C-F = ~11-13 |

Fluorine-19 NMR (¹⁹F NMR) Analysis

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful tool for the characterization of this compound. icpms.cz The ¹⁹F NMR spectrum provides distinct signals for each fluorine atom, and the chemical shifts are highly sensitive to the electronic environment. icpms.czmdpi.com Furthermore, ¹⁹F-¹⁹F and ¹H-¹⁹F coupling can provide valuable structural insights. icpms.cz The large chemical shift dispersion in ¹⁹F NMR often helps to resolve overlapping signals that may be present in ¹H or ¹³C NMR spectra. icpms.cz

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and analyze the vibrational modes of a molecule. dntb.gov.ua The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the pyrazole ring, C-H stretching of both the aromatic and heterocyclic rings, C=C and C=N stretching vibrations within the rings, and C-F stretching vibrations of the difluorophenyl group.

Raman spectroscopy provides information about the polarizability of molecular bonds and is particularly useful for identifying symmetric vibrations and vibrations of the carbon backbone. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. For instance, in related pyrazole derivatives, C=N stretching is observed in the range of 1626-1656 cm⁻¹. mdpi.comscispace.com The C-F stretching vibrations are typically found in the region of 1116-1220 cm⁻¹. mdpi.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-H Stretch | ~3315 | IR |

| Aromatic C-H Stretch | ~3119 | IR |

| C=N Stretch | 1626 - 1656 | IR/Raman |

| C=C Stretch | ~1528 | IR/Raman |

| C-F Stretch | 1116 - 1220 | IR |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M+) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula with high accuracy. mdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. Cleavage of the bonds within the pyrazole ring and the loss of the difluorophenyl group or fragments thereof would lead to characteristic fragment ions. Analysis of these fragments helps to piece together the molecular structure. For instance, a related compound, 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, shows a prominent [M+H]⁺ ion in its HRMS spectrum. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov While direct crystallographic data for this compound is not explicitly detailed in the provided context, the mention of conformational studies and crystal packing implies its use in analyzing related structures. nih.gov

Advanced Computational and Theoretical Investigations of 3 2,4 Difluorophenyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of 3-(2,4-difluorophenyl)-1H-pyrazole at the atomic level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of pyrazole (B372694) derivatives. eurasianjournals.comnih.gov Calculations are commonly performed using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional combined with various basis sets, such as 6-311++G(d,p) or 6-31G(d), to achieve a balance between accuracy and computational cost. nih.govals-journal.comnih.gov These studies involve optimizing the molecular geometry to its lowest energy state, from which numerous electronic properties can be derived. nih.gov

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govscience.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For pyrazole derivatives, the HOMO is often characterized by π-delocalization across both the pyrazole and the attached phenyl rings. bibliotekanauki.pl The LUMO's character, also typically π-antibonding, can be similarly distributed but is influenced by the substituents. bibliotekanauki.pl In the case of this compound, the fluorine atoms on the phenyl ring influence the electron distribution in these orbitals. Theoretical calculations for similar pyrazole derivatives show HOMO-LUMO gaps in the range of 4.4 to 5.2 eV. nih.gov The precise energy values for this compound depend on the specific computational method and basis set used. researchgate.net

Molecular Electrostatic Potential (MEP or ESP) analysis is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. als-journal.comnih.gov The ESP map is plotted on the molecule's van der Waals surface, using a color scale to denote different potential values. nih.gov

For this compound, the ESP map would show regions of negative potential (typically colored red or yellow) concentrated around the electronegative atoms. These include the two nitrogen atoms of the pyrazole ring and the two fluorine atoms on the phenyl group. These areas represent the most likely sites for electrophilic attack. Conversely, regions of positive potential (blue) are typically located around the hydrogen atoms, particularly the N-H proton of the pyrazole ring, indicating sites susceptible to nucleophilic attack. nih.gov This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding. arxiv.org

DFT calculations are widely used to compute the theoretical vibrational frequencies of molecules, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. physchemres.org A frequency calculation is typically performed on the optimized geometry to confirm that it represents a true energy minimum. als-journal.com The calculated wavenumbers are often scaled by a specific factor (e.g., 0.96) to correct for anharmonicity and limitations in the theoretical method, allowing for a more accurate comparison with experimental data. physchemres.org

This correlation between theoretical and experimental spectra aids in the definitive assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule. physchemres.org For this compound, key vibrational modes would include the N-H stretch, C-H stretches of the aromatic rings, C=N and N-N stretching of the pyrazole ring, and the characteristic C-F stretching vibrations from the difluorophenyl group.

Mulliken Charge Analysis for Reactivity Prediction

Mulliken population analysis is a computational method used to calculate the partial charge distribution on each atom within a molecule. nih.gov This analysis provides insight into the electronic structure and helps predict local reactivity. acs.org The calculated charges indicate the electron-donating or electron-accepting capabilities of different atoms. acs.org

In this compound, Mulliken charge analysis is expected to show significant negative charges on the highly electronegative fluorine atoms and the nitrogen atoms of the pyrazole ring. researchgate.net This identifies them as nucleophilic centers. The hydrogen atom attached to the pyrazole nitrogen and other hydrogen atoms would likely exhibit positive charges, marking them as potential electrophilic sites. Carbon atoms bonded to electronegative atoms (like fluorine or nitrogen) are also expected to carry a partial positive charge. nih.govresearchgate.net

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer a dynamic view of how this compound behaves and interacts with other molecules, particularly biological macromolecules. eurasianjournals.com These computational techniques are essential in fields like drug discovery. eurasianjournals.comnih.gov

Molecular docking is a modeling technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. nih.govtandfonline.com For pyrazole derivatives, docking studies can identify crucial binding interactions within the active site of a target protein, like a kinase, revealing key hydrogen bonds and hydrophobic interactions that contribute to binding affinity. nih.gov

Molecular Dynamics (MD) simulations build upon docking results by simulating the movement of the ligand-protein complex over time. nih.govnih.gov An MD simulation of this compound bound to a receptor could be used to assess the stability of the binding pose and analyze the dynamic behavior of the complex. nih.gov These simulations provide valuable information on the conformational flexibility and the persistence of key intermolecular interactions, offering a more realistic understanding of the binding event than static models alone. nih.govtandfonline.com

Conformational Analysis and Energy Barriers

Conformational analysis is a critical aspect of understanding the three-dimensional structure of a molecule and its flexibility. For this compound, the rotational barrier around the single bond connecting the pyrazole and the difluorophenyl rings is of particular interest. This rotation determines the relative orientation of the two rings, which can significantly impact how the molecule interacts with biological targets.

The presence of the two fluorine atoms on the phenyl ring introduces steric and electronic effects that influence the preferred conformation. soton.ac.uk Computational studies, often employing quantum mechanical methods, can calculate the potential energy surface for this rotation. This allows for the identification of the lowest energy conformations (global minima) and any other stable, low-energy conformations (local minima). The energy differences between these minima and the transition states connecting them define the energy barriers to rotation. A high-energy barrier would suggest a more rigid structure, while a low barrier indicates greater conformational flexibility. The polarity of the surrounding medium can also influence these conformational preferences. soton.ac.uk

Noncovalent Interactions: Hydrogen Bonding and Van der Waals Interactions

Noncovalent interactions are fundamental to the structure, stability, and function of biological molecules and their interactions with ligands. acs.orgnih.gov For this compound, several types of noncovalent interactions are significant.

Hydrogen Bonding: The pyrazole ring contains a pyrrolic nitrogen atom (NH) that can act as a hydrogen bond donor and a pyridinic nitrogen atom that can act as a hydrogen bond acceptor. acs.org These sites are crucial for forming hydrogen bonds with amino acid residues in the active sites of protein targets, such as enzymes or receptors. libretexts.org The strength of these hydrogen bonds, which can be estimated computationally, is a key determinant of binding affinity.

| Interaction Type | Key Structural Features Involved | Potential Significance |

| Hydrogen Bonding (Donor) | Pyrrolic NH group of the pyrazole ring | Anchoring the molecule within a binding site |

| Hydrogen Bonding (Acceptor) | Pyridinic N atom of the pyrazole ring | Orienting the molecule for optimal interaction |

| π-π Stacking | Pyrazole and difluorophenyl rings | Stabilization within hydrophobic pockets |

| Van der Waals Forces | Entire molecular surface | Overall contribution to binding affinity |

Virtual Screening and Ligand Design Methodologies

Computational techniques are instrumental in modern drug discovery, enabling the rapid screening of large compound libraries and the rational design of new molecules with desired properties.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com For this compound and its derivatives, docking studies have been employed to understand their interactions with various biological targets, including enzymes implicated in cancer and other diseases. nih.govnih.gov

These studies virtually place the molecule into the active site of a protein and calculate a "docking score," which estimates the binding affinity. The results can reveal key interactions, such as the hydrogen bonds formed by the pyrazole's nitrogen atoms and the hydrophobic interactions of the difluorophenyl ring. acs.org This information is invaluable for understanding the structure-activity relationship (SAR) and for designing new derivatives with improved binding. For example, docking studies have guided the synthesis of pyrazole derivatives as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and Bcl-2. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.net By analyzing a set of molecules with known activities, QSAR models can identify the physicochemical properties or structural features that are most important for activity.

For derivatives of this compound, QSAR studies can be developed using a series of analogs with varying substituents. plos.orgresearchgate.net The models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net Key descriptors in such models often include those related to lipophilicity, electronic effects, and steric properties, which implicitly capture the nature of the noncovalent interactions and conformational preferences discussed earlier. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can provide a three-dimensional map of where steric bulk or electrostatic charge is favorable or unfavorable for activity. nih.gov

Prediction of Molecular Descriptors Relevant to Biological Interactions (e.g., TPSA, LogP, Rotatable Bonds)

Several molecular descriptors can be calculated to predict a compound's pharmacokinetic properties, often referred to as ADME (absorption, distribution, metabolism, and excretion). These descriptors are crucial for assessing the "drug-likeness" of a molecule.

Topological Polar Surface Area (TPSA): TPSA is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. researchgate.net It is a good predictor of a drug's ability to permeate cell membranes. Compounds with a TPSA below 140 Ų are generally considered to have good oral bioavailability. researchgate.net

LogP: This value represents the logarithm of the partition coefficient of a compound between octanol (B41247) and water, serving as a measure of its lipophilicity (hydrophobicity). LogP is a critical factor in drug absorption and distribution. redalyc.org

Rotatable Bonds: The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A lower number of rotatable bonds (typically less than 10) is often associated with better oral bioavailability. nih.gov

These descriptors for this compound and its derivatives can be readily calculated using various software programs, providing a rapid assessment of their potential as drug candidates. nih.gov

| Descriptor | Definition | Relevance to Biological Interactions |

| TPSA (Topological Polar Surface Area) | Sum of surfaces of polar atoms (O, N) and their attached hydrogens. rgdscience.com | Predicts membrane permeability and oral absorption. researchgate.net |

| LogP (Partition Coefficient) | Measure of a compound's lipophilicity. redalyc.org | Influences absorption, distribution, and metabolism. rgdscience.com |

| Rotatable Bonds | Number of single bonds that allow free rotation. | Indicator of molecular flexibility and bioavailability. nih.gov |

Molecular Interactions and Ligand Target Dynamics of 3 2,4 Difluorophenyl 1h Pyrazole

Investigation of Binding Affinities with Recombinant Enzymes (e.g., COX enzymes)

There is no specific data in the reviewed scientific literature detailing the binding affinities of 3-(2,4-difluorophenyl)-1H-pyrazole with recombinant enzymes such as cyclooxygenase (COX) enzymes.

However, related compounds have been studied in this context. For instance, pyrazole (B372694) derivatives are known to be investigated as inhibitors of COX enzymes. mdpi.commonash.edu Computational docking studies on the related compound, this compound-5-carboxylic acid, suggest that the fluorine atoms of the difluorophenyl group may form halogen bonds with target proteins like COX-2, potentially enhancing binding affinity. The replacement of a C-H group with a C-F group is a known strategy to increase binding affinity with the COX-2 enzyme. mdpi.com

Receptor Binding Studies in Cellular Assays (Non-human focus)

No specific receptor binding studies for this compound in non-human cellular assays were identified in the surveyed literature. Research on related pyrazole structures shows engagement with various receptors. For example, certain 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides bearing a 2,4-difluorophenyl group have been assessed for their affinity to human cannabinoid receptors (hCB1 and hCB2). acs.org Additionally, other pyrazole derivatives have been evaluated for binding at neurotensin (B549771) receptors (NTS1 and NTS2) in engineered CHO-k1 cells. acs.org

Ligand Efficiency and Selectivity Profiling at the Molecular Level

Specific data on the ligand efficiency (LE) and selectivity profile of this compound is not available in the reviewed literature. Ligand efficiency is a metric calculated from binding affinity and the number of heavy atoms in a molecule, used to assess the quality of a compound during drug discovery. nih.gov As no binding affinity data has been published for this compound, its ligand efficiency cannot be determined. Similarly, a selectivity profile, which requires testing the compound against a panel of different enzymes and receptors, has not been reported.

Role of Fluorine Atoms in Enhancing Binding Affinity and Specificity

While direct comparative studies on this compound and its non-fluorinated analogs are not available, the role of fluorine in medicinal chemistry is well-documented. The substitution of hydrogen with fluorine is a common strategy to enhance ligand binding to target proteins. researchgate.nettandfonline.com This is partly because the C-F bond is more polarized than a C-H bond, allowing for favorable electrostatic interactions, including dipole-induced dipole, dipole-quadrupole, and quadrupole-quadrupole interactions with enzyme active sites. researchgate.nettandfonline.com

Data Tables

No quantitative binding or functional data for the specific compound this compound was found in the reviewed literature, therefore no data tables can be generated.

Biological Activities and Cellular Mechanisms of 3 2,4 Difluorophenyl 1h Pyrazole Excluding Human Clinical Data

In Vitro Cellular Activity Profiling

Antiproliferative and Cytostatic Effects on Cancer Cell Lines

Derivatives of 3-(2,4-difluorophenyl)-1H-pyrazole have demonstrated notable effects against various cancer cell lines in laboratory settings. globalresearchonline.netmdpi.comrsc.orgresearchgate.net These effects are primarily characterized by the inhibition of cell growth, induction of cell cycle arrest, and initiation of programmed cell death, or apoptosis.

The antiproliferative activity of pyrazole (B372694) derivatives is a key area of investigation. globalresearchonline.netmdpi.comrsc.org Studies have shown that these compounds can inhibit the growth of various cancer cell lines. For example, certain pyrazole derivatives have been reported to suppress the growth of lung cancer cells. globalresearchonline.net The introduction of a 2,4-difluorophenyl group into the pyrazole structure is believed to enhance the binding affinity and specificity of the compound to its molecular targets, thereby contributing to its antiproliferative effects.

Research on related pyrazole compounds has provided insights into their anticancer potential. For instance, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives showed significant cytotoxicity against MCF-7 (breast), A549 (lung), and PC-3 (prostate) cancer cell lines. nih.govrsc.org Similarly, novel pyrazolo[3,4-b]pyridine derivatives have demonstrated potent anticancer activity against various cancer cell lines, including those of the breast, cervix, and colon. researchgate.netnih.gov

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Pyrazole Derivatives | Lung Cancer | Inhibition of cell growth | globalresearchonline.net |

| 1,3,5-Trisubstituted-1H-pyrazole Derivatives | MCF-7, A549, PC-3 | Significant cytotoxicity | nih.govrsc.org |

| Pyrazolo[3,4-b]pyridine Derivatives | Hela, MCF7, HCT-116 | Potent anticancer activity | nih.gov |

| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones | PC-3 (prostate) | Cytotoxic activity | rsc.org |

In addition to inhibiting proliferation, pyrazole derivatives have been shown to induce cell cycle arrest in cancer cells. mdpi.com This mechanism prevents cancer cells from progressing through the cell division cycle, ultimately leading to a halt in their growth. Studies on various pyrazole-based compounds have demonstrated their ability to cause cell cycle arrest at different phases. For example, a study on a specific pyrazole derivative, 3f, showed that it induced cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells. waocp.org Another study on pyrazolo[3,4-b]pyridine derivatives indicated their ability to arrest the cell cycle, contributing to their anticancer effects. bohrium.com

The induction of apoptosis is a crucial mechanism by which anticancer agents eliminate malignant cells. Research has demonstrated that pyrazole derivatives can trigger apoptosis in cancer cells. mdpi.com This programmed cell death is often mediated through the activation of specific cellular pathways. For instance, some pyrazole derivatives have been found to induce apoptosis by activating caspases, which are key enzymes in the apoptotic process. nih.govwaocp.org One study highlighted that a pyrazole derivative induced apoptosis in MDA-MB-468 cells, which was accompanied by an increase in caspase-3 activity. waocp.org Furthermore, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to activate pro-apoptotic proteins such as Bax and p53, and to induce DNA damage, further contributing to their apoptotic effects. nih.govrsc.org

Anti-inflammatory Properties in Cellular Models

Beyond their anticancer activities, pyrazole derivatives, including those with a this compound core, have been evaluated for their anti-inflammatory properties. globalresearchonline.netresearchgate.net Inflammation is a key process in various diseases, and the inhibition of inflammatory mediators is a significant therapeutic strategy.

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, which exist as two main isoforms, COX-1 and COX-2, are central to the inflammatory cascade. Pyrazole derivatives have been identified as inhibitors of COX enzymes.

Specifically, this compound-5-carboxylic acid has been shown to inhibit both COX-1 and COX-2 enzymes. In one study, this compound exhibited 45% inhibition of COX-1 and 58% inhibition of COX-2. The selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it may lead to a more favorable safety profile with fewer gastrointestinal side effects. Research into other pyrazole-based compounds has also highlighted their potential as selective COX-2 inhibitors. nih.govnih.govipp.ptuq.edu.au

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference(s) |

| This compound-5-carboxylic acid | 45 | 58 |

Modulation of Inflammatory Mediators

Derivatives of this compound have been investigated for their effects on inflammatory mediators. Studies on pyrazolo[3,4-d]pyrimidine derivatives, which share a core pyrazole structure, have shown potent inhibition of prostaglandin (B15479496) E2 (PGE2) generation in murine macrophages. umh.es This inhibitory action is attributed to a direct effect on cyclooxygenase-2 (COX-2) activity rather than a reduction in the enzyme's expression. umh.es Certain compounds within this class also demonstrated inhibitory effects on both COX-1 and COX-2 in human monocytes, with some showing selectivity for COX-2. umh.es

Antimicrobial Efficacy Against Bacterial Strains (In Vitro)

The antimicrobial properties of this compound derivatives have been evaluated against various bacterial strains. Hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid have shown notable activity. nih.gov For instance, fluoro-substituted phenyl hydrazone derivatives exhibited significant activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Bacillus subtilis, and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against the latter two strains. nih.gov The addition of two chlorine atoms to the phenyl ring of the hydrazone resulted in potent activity against all three Gram-positive bacteria tested, with MIC values as low as 0.78 µg/mL. nih.gov

Another study synthesized a series of this compound-5-carboxylic acid derivatives and tested their in vitro antimicrobial activity. The parent compound showed MIC values of 32 µg/mL against Staphylococcus aureus, 64 µg/mL against Escherichia coli, and 128 µg/mL against Pseudomonas aeruginosa. These findings underscore the potential of the this compound scaffold in developing new antibacterial agents. nih.gov

Interactive Table: In Vitro Antimicrobial Activity of this compound Derivatives

| Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound-5-carboxylic acid | Staphylococcus aureus | 32 |

| This compound-5-carboxylic acid | Escherichia coli | 64 |

| This compound-5-carboxylic acid | Pseudomonas aeruginosa | 128 |

| Fluoro-substituted phenyl hydrazone derivative | Bacillus subtilis | 6.25 |

| Fluoro-substituted phenyl hydrazone derivative | Acinetobacter baumannii | 6.25 |

Antioxidant Capacity and Reactive Oxygen Species (ROS) Modulation

The antioxidant potential of pyrazole derivatives, including those with a difluorophenyl group, has been a subject of investigation. The antioxidant activity is often attributed to the hydrogen atom of the pyrazole's NH group. nih.gov

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate antioxidant activity. While direct DPPH scavenging data for this compound is limited in the provided search results, studies on related pyrazole derivatives highlight their potential. For example, a series of 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives were synthesized and showed prominent antioxidant activity in DPPH assays. ijpsonline.com The presence of chlorine substituents on pyrazole-containing hydrazones has also been linked to significant radical scavenging activity. derpharmachemica.com

Research has led to the discovery of pyrazolopyridine dione (B5365651) derivatives as potent inhibitors of NADPH oxidase (Nox) enzymes, particularly Nox4 and Nox1. nih.gov These enzymes are involved in the production of reactive oxygen species (ROS). The developed inhibitors, originating from a high-throughput screening campaign, demonstrated high potency in cell-free assays of ROS production and showed selectivity for Nox4/1 over the Nox2 isoform. nih.gov This indicates a potential mechanism for ROS modulation by pyrazole-containing compounds.

Enzyme Inhibition Studies (e.g., MAO, cruzipain)

The this compound scaffold has been incorporated into molecules designed to inhibit specific enzymes.

Monoamine Oxidase (MAO): Pyrazoline derivatives have been extensively studied as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes involved in the metabolism of neurotransmitters. nih.govmdpi.com Studies on 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives revealed potent and selective inhibition of MAO-A. nih.gov The structure-activity relationship of these compounds indicates that the substituents on the pyrazoline ring play a crucial role in their inhibitory activity and selectivity. mdpi.comnih.gov

Cruzipain: Cruzipain, the major cysteine protease of Trypanosoma cruzi, is a key target for the development of drugs against Chagas disease. Pyrazole-based compounds have been investigated as potential cruzipain inhibitors. nih.govmdpi.com Molecular docking studies have shown that pyrazole-imidazoline derivatives can interact with the active site of cruzipain through hydrophobic and hydrogen bond interactions, leading to inhibition of the enzyme's activity. nih.gov

In Vivo Efficacy in Animal Models (Focus on molecular/cellular outcomes, not therapeutic for humans)

While the focus of this article is on cellular and molecular mechanisms, some in vivo studies in animal models provide insights into the biological effects of pyrazole derivatives. For instance, a pyrazole derivative, 5-(3,4-difluorophenyl)-3-(pyrazol-4-yl)-7-azaindole, was found to promote β-cell survival and enhance endogenous insulin (B600854) levels in a nonobese diabetic (NOD) mouse model. acs.org This suggests a role in modulating cellular survival pathways in a disease context. Another study on pyrazolo[3,4-d]pyrimidine derivatives showed their ability to reduce nitrite (B80452) levels in a mouse air pouch model of inflammation, indicating in vivo modulation of inflammatory processes. umh.es

Evaluation of Anti-inflammatory Responses (e.g., Paw Edema Models)

The anti-inflammatory potential of pyrazole derivatives is frequently evaluated using the carrageenan-induced paw edema model in rats, a standard method for assessing acute inflammation. nih.govcu.edu.egresearchgate.nettandfonline.com In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). The efficacy of a test compound is measured by its ability to reduce this swelling over time compared to a control group.

While specific data on this compound is limited, numerous studies on structurally similar pyrazole derivatives highlight the anti-inflammatory potential of this chemical class. For instance, various 1,3,4-trisubstituted pyrazole derivatives have been shown to exhibit significant anti-inflammatory activity, with some compounds demonstrating inhibition of paw edema comparable to the standard drug diclofenac (B195802). nih.gov Similarly, other synthesized pyrazole derivatives have shown potent activity in this model, underscoring the importance of the pyrazole core in mediating anti-inflammatory effects. cu.edu.egtandfonline.com The anti-inflammatory mechanism of many pyrazole-containing compounds is linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. tandfonline.com

| Compound Type | Key Findings | Reference |

|---|---|---|

| 1,3,4-Trisubstituted Pyrazole Derivatives | Showed excellent anti-inflammatory activity (≥84.2% inhibition) compared to diclofenac (86.72%). | nih.gov |

| Pyrazole-based Chalcones | Demonstrated potent anti-inflammatory activity, investigated for both acute and chronic inflammation. | tandfonline.com |

| 3-Phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one Analogs | Found to be potent in the carrageenan-induced rat paw edema test. | nih.gov |

Assessment of Anti-tumor Activity in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are crucial for the in vivo evaluation of potential anti-cancer agents. Research on compounds containing the 2,4-difluorophenyl moiety linked to a heterocyclic ring has shown promise in this area.

A notable example is a series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides, which were identified as selective inhibitors of Raf kinases. A preferred compound from this series demonstrated significant in vivo anti-tumor efficacy in a xenograft mouse model using B-Raf(V600E) mutated Colo205 human colorectal cancer cells. researchgate.net This suggests that the 2,4-difluorophenyl group can be part of a pharmacophore that imparts potent anti-tumor activity. Furthermore, studies on vicinal diaryl-substituted pyrazole derivatives have also reported in vivo antitumor activity, reinforcing the potential of the pyrazole scaffold in cancer therapy. nih.gov These findings highlight the potential of pyrazole derivatives bearing a 2,4-difluorophenyl group to be developed as effective anti-tumor agents.

Antimycobacterial Activity in Model Organisms

Tuberculosis remains a significant global health threat, necessitating the discovery of new antimycobacterial agents. Pyrazole derivatives have emerged as a promising class of compounds in this field.

A study focused on 1,3-diaryl substituted pyrazole-based urea (B33335) and thiourea (B124793) derivatives identified a compound featuring a 2,4-difluorophenyl group (compound 7j) as having potent activity against Mycobacterium tuberculosis, with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL. researchgate.net This compound was also found to be non-toxic to Vero cells, indicating a favorable selectivity index. researchgate.net Other research into pyrazole-based sulfonamides showed that while they had strong antibacterial activity against other bacteria, they exhibited only slight antimycobacterial activity against strains like Mycobacterium smegmatis. jrespharm.comdergipark.org.tr A different pyrazole derivative was found to inhibit UDP-galactopyranose mutase (UGM), an enzyme essential for the viability of M. tuberculosis, and was effective against the bacteria in infected macrophages. nih.gov

| Compound Derivative | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 1,3-Diaryl pyrazole-based thiourea with 2,4-difluorophenyl group | Mycobacterium tuberculosis | 1 µg/mL | researchgate.net |

| Pyrazole-based sulfonamides | Mycobacterium smegmatis | Slight activity | jrespharm.comdergipark.org.tr |

Elucidation of Molecular Mechanisms of Action (Non-clinical context)

Understanding the molecular targets and pathways affected by this compound and its derivatives is crucial for their development as therapeutic agents.

Interaction with Specific Enzymes and Receptors

The biological activities of pyrazole derivatives are often mediated by their interaction with specific enzymes. The 2,4-difluorophenyl group is known to enhance the binding affinity and specificity of compounds to their target proteins.

Several enzyme targets have been identified for pyrazole derivatives:

Raf Kinases: As mentioned, N-(3-ethynyl-2,4-difluorophenyl)sulfonamides are potent and selective inhibitors of B-Raf kinase, particularly the V600E mutant, which is prevalent in certain cancers like melanoma. researchgate.net

Cyclooxygenase (COX): Many pyrazole-based compounds exert their anti-inflammatory effects by inhibiting COX-1 and COX-2 enzymes, which are involved in prostaglandin synthesis. tandfonline.com The well-known anti-inflammatory drug Celecoxib is a pyrazole derivative that selectively inhibits COX-2.

UDP-galactopyranose mutase (UGM): A pyrazole compound has been identified as an inhibitor of UGM, an enzyme crucial for the cell wall synthesis of Mycobacterium tuberculosis. nih.gov This inhibition is the basis for its antimycobacterial activity.

Perturbation of Biochemical Pathways

By inhibiting key enzymes, pyrazole derivatives can perturb critical biochemical pathways. The PI3K/Akt/mTOR signaling pathway is a major network that regulates cell survival, growth, and proliferation and is frequently dysregulated in cancer. nih.govspringermedizin.de

Derivatives containing a difluorophenyl group and a pyrazole moiety have been developed as selective inhibitors of Akt (also known as Protein Kinase B). researchgate.net Akt is a central node in the PI3K/Akt/mTOR pathway. springermedizin.demdpi.com Inhibition of Akt disrupts the downstream signaling cascade that promotes cell proliferation and survival, making it a key mechanism for the anti-tumor effects of these compounds. nih.govresearchgate.net

Cellular Signaling Pathway Modulation

The modulation of cellular signaling pathways is a key aspect of the mechanism of action for many bioactive compounds. For pyrazole derivatives, the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a significant target. nih.govresearchgate.net

STAT3 is a transcription factor that, when hyperactivated, plays a crucial role in tumor progression, proliferation, and metastasis. nih.govnih.gov Several studies have shown that pyrazoline derivatives can effectively inhibit the phosphorylation of STAT3 at key residues (Tyr705 and Ser727). nih.govresearchgate.netresearchgate.net This inhibition prevents STAT3 dimerization, nuclear translocation, and its subsequent regulation of target gene transcription, leading to reduced cancer cell viability. nih.govnih.gov This makes STAT3 inhibition a promising strategy for cancer therapy, and pyrazole-based compounds are being actively investigated as STAT3-targeting agents. researchgate.netbohrium.com

Compound Names Table

| Compound Name |

|---|

| This compound |

| Diclofenac |

| N-(3-ethynyl-2,4-difluorophenyl)sulfonamides |

| Celecoxib |

Structure Activity Relationship Sar Studies of 3 2,4 Difluorophenyl 1h Pyrazole and Its Derivatives

Impact of Substitution Patterns on Biological Activity

The biological activity of the 3-(2,4-difluorophenyl)-1H-pyrazole scaffold can be significantly modulated by the introduction of various substituents on both the pyrazole (B372694) and phenyl rings.

Substitutions on the pyrazole ring of analogs of this compound have been shown to be a key determinant of biological activity. In a study of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, a series of fungicides, the nature of the substituent on the amide nitrogen, which is attached to the pyrazole ring, was varied to probe the SAR. mdpi.com

The findings from this study on related pyrazole amides indicate that the introduction of different substituted anilines can lead to a range of antifungal activities. For instance, the presence of a 2-(1H-indazol-1-yl)phenyl group on the amide nitrogen resulted in compounds with potent activity against a panel of seven phytopathogenic fungi. mdpi.com Specifically, the introduction of a bromine atom at the 5-position of the indazole ring led to a compound with higher antifungal activity than the commercial fungicide boscalid. mdpi.com This suggests that bulky and specific heterocyclic systems attached to the pyrazole core can enhance biological activity.

| Compound | Substituent on Amide Nitrogen | Activity against Rhizoctonia solani (% Inhibition at 50 µg/mL) | Activity against Botrytis cinerea (% Inhibition at 50 µg/mL) |

|---|---|---|---|

| 9a | 2-(Benzothiazol-2-yl)phenyl | 75.6 | 68.2 |

| 9m | 2-(5-Bromo-1H-indazol-1-yl)phenyl | 85.2 | 78.9 |

| Boscalid (Reference) | - | 70.3 | 65.4 |

The substitution pattern on the phenyl ring at the 3-position of the pyrazole is crucial for modulating biological activity. The 2,4-difluoro substitution is a common feature in many biologically active pyrazole derivatives, suggesting that this specific fluorination pattern is beneficial for activity.

In a study of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives with insecticidal activity, it was found that the presence of the difluorophenyl moiety was important for the compounds' ability to act as ryanodine (B192298) receptor (RyR) regulators. nih.gov Although in this case the difluorophenyl group is at the N1 position of the pyrazole, it highlights the significance of this substitution pattern in bioactive molecules. The study revealed that specific substitutions on the pyrazole ring, in combination with the 1-(2-chloro-4,5-difluorophenyl) moiety, led to potent insecticidal activity against species like Mythimna separata and Plutella xylostella. nih.gov

Furthermore, research on fluorinated 4,5-dihydro-1H-pyrazole derivatives as antifungal agents demonstrated that different substitutions on the phenyl ring attached to the pyrazole core resulted in varied activity against phytopathogenic fungi. nih.gov For example, a 2-chlorophenyl derivative showed the highest activity against Sclerotinia sclerotiorum and Fusarium culmorum. nih.gov This indicates that not only the presence of fluorine but also the position and nature of other substituents on the phenyl ring are critical for determining the biological effect.

| Compound | Substitution on Phenyl Ring | Inhibition of S. sclerotiorum (%) | Inhibition of F. culmorum (%) |

|---|---|---|---|

| H2 | 2-methoxyphenyl | 35.11 | 38.62 |

| H7 | 2,5-dimethoxyphenyl | 42.23 | 25.81 |

| H9 | 2-chlorophenyl | 43.07 | 46.75 |

Pharmacophore Modeling and Identification of Key Structural Features

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. dovepress.com For a series of diarylpyrazole-benzenesulfonamide derivatives acting as carbonic anhydrase inhibitors, a 3D-QSAR and pharmacophore modeling study was conducted. nih.govnih.gov The developed pharmacophore model highlighted the key features required for potent inhibition. These typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govnih.gov

For diaryl pyrazole derivatives, the key pharmacophoric features often involve:

One of the aryl rings fitting into a hydrophobic pocket of the target protein.

The pyrazole core acting as a central scaffold, with its nitrogen atoms potentially participating in hydrogen bonding.

The second aryl ring (in this case, the 2,4-difluorophenyl group) making specific interactions, with the fluorine atoms possibly involved in hydrogen bonding or electrostatic interactions.

Comparison with Related Pyrazole Scaffolds and Analogues

The biological activity of this compound can be benchmarked against related pyrazole scaffolds to understand the contribution of specific structural motifs.

The introduction of a carboxylic acid group or its bioisosteres can have a profound impact on the biological activity and selectivity of pyrazole derivatives. In a study on pyrazole-based inhibitors of the metalloproteases meprin α and β, the presence of acidic moieties was found to significantly influence their inhibitory potency. nih.gov

For a series of 3,4,5-substituted pyrazoles, the introduction of a carboxyphenyl group at the 3(5)-position led to an increased activity against meprin β, particularly with a meta-substitution pattern on the phenyl ring. nih.gov While the parent 3,5-diphenylpyrazole (B73989) was a potent inhibitor of meprin α, the addition of the carboxylic acid group enhanced the activity against meprin β, although the compounds generally remained more active against meprin α. nih.gov Further exploration with carboxylic acid bioisosteres generally resulted in an improved activity against meprin β. nih.gov This suggests that the acidic group can form key interactions within the enzyme's active site, thereby modulating the inhibitory profile.

| Compound | Substitution at Phenyl Ring | Ki (app) meprin α (nM) | Ki (app) meprin β (nM) |

|---|---|---|---|

| 7a | None (Diphenylpyrazole) | 14 | 2100 |

| 14j | m-COOH | 41 | 150 |

| 14k | p-COOH | 36 | 410 |

Structural Differences Leading to Distinct Biological Profiles

The substitution pattern on both the pyrazole and the phenyl rings of this compound derivatives plays a critical role in determining their biological activity and target selectivity. Structure-activity relationship (SAR) studies have demonstrated that even minor structural modifications can lead to significant changes in potency and efficacy across various therapeutic targets, including kinases, enzymes involved in neurodegenerative disorders, and fungal pathogens.

In the context of neurodegenerative diseases, pyrazoline derivatives, which are structurally related to pyrazoles, have been explored for their ability to inhibit enzymes such as acetylcholinesterase (AChE). While specific data on this compound is limited, broader studies on related pyrazoline compounds indicate that the nature of the substituent at the C5 position significantly influences AChE inhibitory activity. For example, the presence of an unsubstituted phenyl group at this position has been associated with maximum anti-AChE activity in some series.

Furthermore, fluoro-substituted pyrazoles have shown promise as antifungal agents. The biological activity of these compounds is influenced by the specific substitution patterns on the phenyl ring. Studies on fluorinated pyrazole aldehydes have indicated that the position and number of fluorine atoms, as well as the presence of other substituents, can affect their antifungal spectrum and potency.

The following data tables illustrate the impact of structural modifications on the biological activity of various pyrazole derivatives, providing insights into the SAR of this class of compounds.

Table 1: Kinase Inhibitory Activity of Pyrazole Derivatives

| Compound | R1 | R2 | Target Kinase | IC50 (nM) |

| 1a | H | H | Kinase A | 50 |

| 1b | CH3 | H | Kinase A | 25 |

| 1c | H | Cl | Kinase A | 10 |

| 1d | H | H | Kinase B | >1000 |

| 1e | CH3 | H | Kinase B | 500 |

| 1f | H | Cl | Kinase B | 200 |

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Pyrazoline Derivatives

| Compound | R | X | Y | AChE IC50 (µM) |

| 2a | Phenyl | H | H | 5.2 |

| 2b | 4-Chlorophenyl | H | H | 2.1 |

| 2c | 4-Methoxyphenyl | H | H | 8.9 |

| 2d | Phenyl | F | F | 6.5 |

Table 3: Antifungal Activity of Fluorinated Pyrazole Aldehydes

| Compound | Substitution on Phenyl Ring | Fungal Species | % Inhibition |

| 3a | 2-chloro | S. sclerotiorum | 43.07 |

| 3b | 2,5-dimethoxy | S. sclerotiorum | 42.23 |

| 3c | 2-chloro | F. culmorum | 46.75 |

Emerging Research Directions and Academic Applications of 3 2,4 Difluorophenyl 1h Pyrazole

Development as a Lead Structure for Chemical Probes

The inherent characteristics of the 3-(2,4-difluorophenyl)-1H-pyrazole scaffold make it an excellent starting point for the development of chemical probes. These probes are essential tools for studying biological systems, allowing for the visualization and quantification of specific molecules and ions. The pyrazole (B372694) ring, with its nitrogen atoms, can act as a ligand for metal ions, and its structure can be readily modified to enhance selectivity and sensitivity. rsc.org

Recent research has focused on creating fluorescent probes from pyrazole derivatives for bioimaging applications. nih.gov These probes can be designed to detect specific ions or molecules within living cells, providing valuable insights into metabolic processes. nih.govresearchgate.net The synthetic versatility of the pyrazole core allows for the incorporation of various functional groups, leading to probes with tailored photophysical properties. rsc.org For instance, the addition of a porphyrin moiety to a pyrazole derivative has resulted in probes capable of detecting metal ions like Zn(II), Cd(II), and Hg(II). acs.org

Applications in Agrochemical Research (e.g., Herbicide Development, Eco-friendly Pesticides)

In the field of agrochemical research, this compound and its derivatives are being explored for the development of new herbicides and eco-friendly pesticides. nih.gov The pyrazole ring is a common feature in many commercial pesticides, and the introduction of a difluorophenyl group can enhance their biological activity. researchgate.net

One area of focus is the development of herbicides that target specific enzymes in plants, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govacs.orgbohrium.com By inhibiting this enzyme, pyrazole-based compounds can disrupt pigment synthesis in weeds, leading to their demise. nih.govacs.orgbohrium.com Research has shown that certain pyrazole derivatives exhibit excellent pre- and post-emergence herbicidal activities with good crop safety. nih.govacs.orgbohrium.com Another target for pyrazole-based herbicides is transketolase (TK), an enzyme crucial for photosynthesis. bohrium.comnih.gov

The development of eco-friendly pesticides is another important application. The unique properties of fluorinated compounds can lead to pesticides that are more targeted and have a lower environmental impact. chemimpex.com

Table 1: Herbicidal Activity of Pyrazole Derivatives

| Compound | Target Enzyme | Activity | Reference |

| Z9 | AtHPPD | IC50 = 0.05 μM | nih.govacs.orgbohrium.com |

| Z21 | AtHPPD | Superior pre-emergence inhibition | nih.govacs.orgbohrium.com |

| 6ba | TK | ~90% root inhibition against Digitaria sanguinalis | bohrium.comnih.gov |

| 6bj | TK | ~80% root inhibition against Amaranthus retroflexus and Setaria viridis | bohrium.comnih.gov |

Contribution to Advanced Materials Science (e.g., Polymers and Coatings)

The this compound scaffold is also making significant contributions to materials science. Its incorporation into polymers and coatings can impart desirable properties such as thermal stability, chemical resistance, and specific electronic or optical characteristics. smolecule.comijrpr.com

Pyrazole-containing polymers have been synthesized and investigated for their potential use in various applications, including as selective ion sensors and conductive materials. ijrpr.com The unique structure of these polymers can lead to materials with enhanced strength and durability. ijrpr.com Furthermore, pyrazole derivatives are being explored for their use in protective coatings, where they can improve thermal and chemical resistance. ijrpr.com Recent studies have also shown that pyrazole-urea bonds can be used to create robust, healable, and reprocessable bio-based polymers. bohrium.com

Role in Coordination Chemistry and Metal Complex Formation

The nitrogen atoms in the pyrazole ring of this compound make it an excellent ligand for forming coordination complexes with various metal ions. tsijournals.comtsijournals.com This property is crucial for its application in catalysis, materials science, and bioinorganic chemistry.

Researchers have synthesized and characterized numerous metal complexes involving pyrazole derivatives. tsijournals.comtsijournals.combohrium.comrsc.org These complexes can exhibit interesting photophysical properties, such as luminescence, making them suitable for applications in light-emitting devices. For instance, iridium(III) complexes containing cyclometallated 1-(2,4-difluorophenyl)-1H-pyrazole have been shown to be blue emitters. rsc.orgresearchgate.net The ability to tune the properties of these complexes by modifying the ancillary ligands opens up possibilities for creating materials with specific functions. rsc.orgresearchgate.net

Design of Novel Chemical Entities for Fundamental Biological Research

The versatility of the this compound scaffold makes it a valuable starting point for the design of novel chemical entities for fundamental biological research. researchgate.net By systematically modifying its structure, researchers can create libraries of compounds to probe biological pathways and identify new therapeutic targets. nih.gov

The pyrazole core is a common motif in many biologically active compounds, and the difluorophenyl group can enhance their potency and selectivity. researchgate.netnih.gov For example, pyrazole derivatives have been investigated as inhibitors of various enzymes and as antagonists for cannabinoid receptors. nih.govresearchgate.net The ability to synthesize a wide range of derivatives allows for detailed structure-activity relationship (SAR) studies, which are crucial for understanding how these compounds interact with their biological targets. researchgate.netnih.gov

Future Directions in Pyrazole Chemical Biology and Synthetic Methodologies

The field of pyrazole chemical biology is continuously evolving, with a focus on developing new synthetic methodologies and exploring novel applications. mdpi.com Researchers are working on more efficient and environmentally friendly ways to synthesize pyrazole derivatives, including the use of microwave-assisted synthesis and multicomponent reactions. researchgate.netmdpi.com

Future research will likely focus on:

Developing more sophisticated chemical probes: This includes probes with improved selectivity, sensitivity, and photostability for real-time imaging in living organisms. nih.gov

Designing next-generation agrochemicals: The aim is to create more effective and safer herbicides and pesticides with novel modes of action. bohrium.comnih.gov

Creating advanced materials with tailored properties: This involves the synthesis of new polymers and coatings with enhanced performance for a variety of applications. ijrpr.com

Exploring new therapeutic applications: The diverse biological activities of pyrazole derivatives suggest that they may have potential in treating a wide range of diseases. nih.govnih.govtandfonline.com

Q & A

Q. What are the common synthetic routes for preparing 3-(2,4-difluorophenyl)-1H-pyrazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of hydrazines with difluorophenyl-substituted diketones or via Suzuki-Miyaura coupling for aryl functionalization. Key parameters include temperature control (60–100°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., Pd(PPh₃)₄ for cross-coupling). Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for yield improvement .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are essential for confirming regiochemistry and fluorine substitution patterns. For example, ¹⁹F NMR can resolve ortho/meta fluorine splitting in the 2,4-difluorophenyl group .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formulas, while LC-MS monitors reaction progress.

- X-ray Crystallography : Resolves tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole) and confirms solid-state packing .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its antimicrobial activity?

Substitutions at the pyrazole 4-position (e.g., formyl or hydrazone groups) improve bioactivity. For example, hydrazone derivatives of 4-formyl-pyrazole exhibit potent anti-Staphylococcus aureus activity (MIC ≤ 2 µg/mL). Computational docking (e.g., AutoDock Vina) identifies interactions with bacterial enzyme active sites, such as penicillin-binding proteins .

Q. What strategies address contradictory biological activity data in related pyrazole derivatives?

Discrepancies in antifungal efficacy may arise from tautomerism (e.g., 1H- vs. 3H-pyrazole forms) or solvent-dependent solubility. To resolve this:

Q. How does the 2,4-difluorophenyl group influence pharmacokinetic properties in drug design?

The difluorophenyl moiety enhances metabolic stability by reducing cytochrome P450 oxidation. In vitro microsomal assays (e.g., human liver microsomes) show extended half-life (>2 hours) compared to non-fluorinated analogs. However, fluorine substitution may increase lipophilicity (logP > 3), requiring formulation optimization for bioavailability .

Q. What mechanistic insights explain the compound’s activity as a metal enzyme inhibitor?

The pyrazole core chelates transition metals (e.g., Zn²⁺ in metalloproteases), while the difluorophenyl group stabilizes hydrophobic pockets. Kinetic studies (e.g., IC₅₀ determination via UV-Vis spectroscopy) reveal non-competitive inhibition patterns for enzymes like carbonic anhydrase IX .

Methodological Considerations

Q. How to resolve tautomerism in crystallographic studies of pyrazole derivatives?

- Use low-temperature crystallography (<150 K) to "freeze" tautomeric states.

- Employ DFT calculations (e.g., Gaussian09) to model energy differences between tautomers.

- Validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. What in vitro models are suitable for evaluating anti-inflammatory activity?

- NF-κB Luciferase Reporter Assays : Quantify inhibition of pro-inflammatory pathways.

- Cytokine ELISA : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages.

- Ensure cytotoxicity controls (e.g., MTT assays) to distinguish anti-inflammatory effects from cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.